molecular formula C11H13Cl2N3O B12775719 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine CAS No. 91457-53-3

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine

Katalognummer: B12775719
CAS-Nummer: 91457-53-3
Molekulargewicht: 274.14 g/mol
InChI-Schlüssel: MTXRYLDKVRPTGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is a guanidine derivative characterized by a 2,6-dichlorophenylacetyl group attached to a guanidine moiety substituted with an ethyl group at the 3-position. This structural configuration imparts unique electronic, steric, and physicochemical properties, making it relevant in medicinal chemistry and materials science. The 2,6-dichloro substitution on the phenyl ring enhances electrophilicity and influences binding interactions, while the ethyl group on the guanidine nitrogen modulates solubility and metabolic stability .

Eigenschaften

CAS-Nummer

91457-53-3

Molekularformel

C11H13Cl2N3O

Molekulargewicht

274.14 g/mol

IUPAC-Name

2-(2,6-dichlorophenyl)-N-(N'-ethylcarbamimidoyl)acetamide

InChI

InChI=1S/C11H13Cl2N3O/c1-2-15-11(14)16-10(17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H3,14,15,16,17)

InChI-Schlüssel

MTXRYLDKVRPTGG-UHFFFAOYSA-N

Kanonische SMILES

CCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine typically involves the following steps:

    Formation of 2,6-Dichloroacetophenone: This can be achieved by chlorinating acetophenone using chlorine gas in the presence of a catalyst such as ferric chloride.

    Acetylation: The 2,6-dichloroacetophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-(2,6-dichlorophenyl)ethanone.

    Guanidination: The final step involves reacting 1-(2,6-dichlorophenyl)ethanone with ethylguanidine under basic conditions to yield 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory pathways and oxidative stress responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares the structural features and properties of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine with analogous compounds:

Compound Name Structural Features Key Properties
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine 2,6-Dichlorophenylacetyl group; 3-ethylguanidine Enhanced lipophilicity due to ethyl group; improved metabolic stability
1-(2,6-Dichlorophenyl)guanidine 2,6-Dichlorophenyl group; unsubstituted guanidine Higher polarity; shorter metabolic half-life due to lack of alkyl substitution
1-(2,6-Dichloro-3-methylphenyl)guanidine 2,6-Dichloro-3-methylphenyl group; unsubstituted guanidine Methyl group increases steric hindrance, altering target binding
1-(2,4-Dichlorophenyl)guanidine 2,4-Dichlorophenyl group; unsubstituted guanidine Distinct electronic effects due to chlorine positioning; varied bioactivity
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide 2,6-Dimethylphenyl group; amino-substituted guanidine Dimethyl groups enhance hydrophobicity; iodine counterion improves crystallinity
(2,6-Dichlorophenylacetyl)-guanidine 2,6-Dichlorophenylacetyl group; unsubstituted guanidine Acetyl group introduces hydrogen-bonding capacity; lacks ethyl substitution

Impact of Substituents on Reactivity and Bioactivity

  • Chlorine Position :

    • 2,6-Dichloro substitution (target compound) creates a linear steric profile, favoring interactions with planar binding pockets. In contrast, 2,4-dichloro isomers exhibit bent geometries, leading to divergent receptor affinities .
    • 2,5-Dichloro analogs (e.g., 1-(2,5-Dichlorophenyl)guanidine) show reduced electrophilicity due to resonance effects, lowering reactivity in nucleophilic substitution .
  • Alkyl Substitution on Guanidine :

    • The 3-ethyl group in the target compound reduces polarity (logP increase by ~0.5 compared to unsubstituted guanidines), enhancing membrane permeability .
    • Methyl or ethyl groups on the phenyl ring (e.g., 1-(2,6-Dichloro-3-methylphenyl)guanidine) introduce steric effects that can hinder enzymatic degradation .
  • Acetyl vs. Direct Phenyl Linkage :

    • The acetyl spacer in the target compound allows for conformational flexibility, enabling adaptive binding to dynamic targets like ion channels. Unsubstituted phenylguanidines (e.g., 1-(2,6-Dichlorophenyl)guanidine) exhibit rigid binding modes .

Biologische Aktivität

1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine (DCEG) is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of DCEG, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCEG is characterized by its guanidine structure, which is known for its ability to interact with various biological targets. The presence of the dichlorophenylacetyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

DCEG exhibits multiple mechanisms of action, primarily through modulation of receptor activity and enzyme inhibition. Notably, it has been studied for its effects on:

  • Histamine Receptors : DCEG acts as an antagonist at histamine H4 receptors, which are implicated in inflammatory responses and neurogenic pain pathways. This antagonistic activity suggests potential applications in treating conditions like tinnitus and other inflammatory disorders .
  • Neuroprotection : Research indicates that DCEG may possess neuroprotective properties, potentially through the modulation of excitatory neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated DCEG's ability to inhibit specific enzyme activities and modulate receptor functions. For example:

  • Enzyme Inhibition : DCEG has shown inhibitory effects on certain proteases involved in viral replication, suggesting a potential role as an antiviral agent .
  • Cell Proliferation : Studies using clonogenic neurosphere assays revealed that DCEG can influence cell proliferation rates in cancer cell lines, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of DCEG. Animal models have been utilized to assess:

  • Anti-inflammatory Effects : Administration of DCEG in animal models demonstrated a significant reduction in inflammation markers, supporting its use in treating inflammatory diseases .
  • Neuroprotective Effects : Animal studies have also indicated that DCEG can reduce neuronal damage following ischemic events, highlighting its neuroprotective capabilities .

Case Studies and Research Findings

Several studies have explored the biological activities of DCEG:

  • Cancer Treatment : A study highlighted the effectiveness of DCEG in inhibiting tumor growth in xenograft models, showing promise as a novel anticancer therapy .
  • Tinnitus Management : Research into histamine H4 receptor antagonists has included DCEG as a candidate for alleviating tinnitus symptoms, demonstrating its potential role in sensory disorders .
  • Viral Inhibition : Investigations into the antiviral properties of DCEG revealed that it could inhibit replication of certain viruses by targeting their proteases, marking it as a possible therapeutic agent against viral infections .

Summary Table of Biological Activities

Activity TypeEffectReference
Histamine ReceptorAntagonist activity at H4 receptors
Enzyme InhibitionInhibition of viral proteases
Anti-inflammatoryReduction in inflammation markers
NeuroprotectionProtection against ischemic neuronal damage
Tumor GrowthInhibition in cancer xenograft models

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.